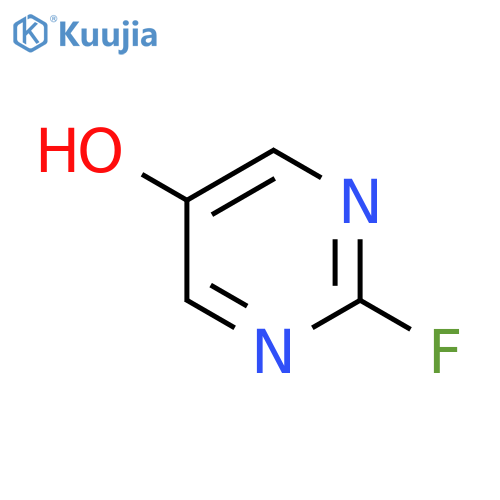Cas no 1256818-96-8 (2-Fluoro-5-pyrimidinol)

2-Fluoro-5-pyrimidinol structure
商品名:2-Fluoro-5-pyrimidinol
CAS番号:1256818-96-8
MF:C4H3FN2O
メガワット:114.077823877335
CID:2102081
2-Fluoro-5-pyrimidinol 化学的及び物理的性質
名前と識別子
-
- 2-fluoropyrimidin-5-ol
- 2-Fluoro-5-pyrimidinol
- 2-Fluoro-5-hydroxypyrimidine
- CID 90720950
- 5-Pyrimidinol, 2-fluoro-
-
- インチ: 1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H
- InChIKey: IGGYUTVDIMQTGM-UHFFFAOYSA-N
- ほほえんだ: FC1=NC=C(C=N1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 72.4
- トポロジー分子極性表面積: 46
2-Fluoro-5-pyrimidinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F596235-100mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 100mg |
$661.00 | 2023-05-18 | ||
| TRC | F596235-50mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 50mg |
$345.00 | 2023-05-18 | ||
| Alichem | A039001653-1g |
2-Fluoro-5-hydroxypyrimidine |
1256818-96-8 | 98% | 1g |
$873.25 | 2023-09-03 | |
| 1PlusChem | 1P01E14K-1g |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 1g |
$1014.00 | 2023-12-25 | |
| 1PlusChem | 1P01E14K-10g |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 10g |
$4160.00 | 2023-12-25 | |
| 1PlusChem | 1P01E14K-5g |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 5g |
$2825.00 | 2023-12-25 | |
| 1PlusChem | 1P01E14K-250mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 250mg |
$536.00 | 2023-12-25 | |
| Aaron | AR01E1CW-50mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 50mg |
$272.00 | 2025-02-17 | |
| Aaron | AR01E1CW-250mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 250mg |
$552.00 | 2025-02-17 | |
| TRC | F596235-250mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 250mg |
$ 1200.00 | 2023-09-07 |
2-Fluoro-5-pyrimidinol 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
1256818-96-8 (2-Fluoro-5-pyrimidinol) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
